molecular formula C10H14NO6P B1219456 3-Hydroxyphenacetin phosphate CAS No. 72755-24-9

3-Hydroxyphenacetin phosphate

Cat. No.: B1219456
CAS No.: 72755-24-9
M. Wt: 275.19 g/mol
InChI Key: PPVYXKJZXVUWHJ-UHFFFAOYSA-N
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Description

3-Hydroxyphenacetin phosphate (CAS: 72755-24-9) is a phosphate-conjugated derivative of phenacetin, a compound historically used as an analgesic and antipyretic. Its formation is critical in studies of metabolic pathways, particularly in the breakdown of phenacetin N-O-glucuronide. This compound is synthesized under specific biochemical conditions, where phosphate buffers trap reactive intermediates during enzymatic or chemical degradation processes. With a purity of ≥90%, it is utilized in research to elucidate mechanisms of covalent binding to proteins and detoxification pathways .

Key characteristics include:

  • Role in metabolism: Acts as a trapped metabolite, competing with toxic intermediates like acetaminophen and acetamide during phenacetin N-O-glucuronide decomposition .
  • Formation conditions: Generated in the presence of high phosphate concentrations, which inhibit covalent protein binding by redirecting reactive intermediates toward phosphate conjugation .

Properties

CAS No.

72755-24-9

Molecular Formula

C10H14NO6P

Molecular Weight

275.19 g/mol

IUPAC Name

(5-acetamido-2-ethoxyphenyl) dihydrogen phosphate

InChI

InChI=1S/C10H14NO6P/c1-3-16-9-5-4-8(11-7(2)12)6-10(9)17-18(13,14)15/h4-6H,3H2,1-2H3,(H,11,12)(H2,13,14,15)

InChI Key

PPVYXKJZXVUWHJ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)NC(=O)C)OP(=O)(O)O

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)C)OP(=O)(O)O

Other CAS No.

72755-24-9

Synonyms

3-hydroxyphenacetin phosphate

Origin of Product

United States

Comparison with Similar Compounds

Metabolic Byproducts: Acetaminophen and Acetamide

3-Hydroxyphenacetin phosphate is distinct from other phenacetin metabolites in its dependency on phosphate availability and its role as a detoxification product.

Property This compound Acetaminophen Acetamide
Formation Pathway Trapped via phosphate conjugation Direct hydrolysis of intermediates Deethylation of reactive intermediates
Phosphate Sensitivity Increases with phosphate concentration Partially inhibited by phosphate Fully inhibited by phosphate
Toxicity Profile Non-toxic (detoxification product) Hepatotoxic at high doses Potentially nephrotoxic
% Yield at Infinite Phosphate 40% 11% (residual formation) 0%

Key Findings :

  • Phosphate buffers redirect reactive intermediates (e.g., N-acetylimidoquinone) toward this compound formation, reducing acetamide and acetaminophen generation .
  • Even at high phosphate concentrations, 11% of decomposition products still form acetaminophen, suggesting a parallel pathway independent of phosphate trapping .

Comparison with Other Phosphate Esters

While structurally distinct from industrial phosphate esters like trimethyl phosphate (TMP) and triethyl phosphate (TEP), this compound shares functional similarities in reactivity and conjugation behavior.

Property This compound Trimethyl Phosphate (TMP) Triethyl Phosphate (TEP)
Primary Use Metabolic studies Solvent, flame retardant Plasticizer, solvent
Reactivity Traps reactive metabolites Hydrolyzes slowly in acidic conditions Hydrolyzes rapidly in alkaline conditions
Toxicity Low (detoxification role) Moderate (suspected carcinogen) Low (limited bioactivity)
Structural Feature Aromatic hydroxyl group Aliphatic methyl groups Aliphatic ethyl groups

Key Insights :

  • Its aromatic hydroxyl group enhances specificity in binding to phosphate buffers, a feature absent in aliphatic phosphate esters .

Interaction with Proteins and Buffers

This compound’s ability to inhibit covalent protein binding distinguishes it from other metabolites:

  • Phosphate competition : At infinite phosphate concentration, 40% of phenacetin N-O-glucuronide breakdown products form this compound, reducing protein-binding intermediates by 60% .
  • Dual reactive intermediates: Two pathways exist—one phosphate-sensitive (leading to this compound) and one phosphate-insensitive (leading to acetaminophen and protein adducts) .

Q & A

Q. How to design time-resolved experiments to capture transient this compound intermediates?

  • Methodological Answer : Use rapid sampling techniques (e.g., quench-flow apparatus) with intervals ≤30 seconds. Terminate reactions with ice-cold acetonitrile and analyze via high-resolution MS. Pair with kinetic modeling software (e.g., COPASI) to estimate rate constants .

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